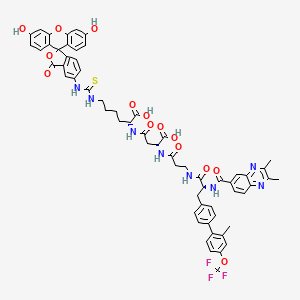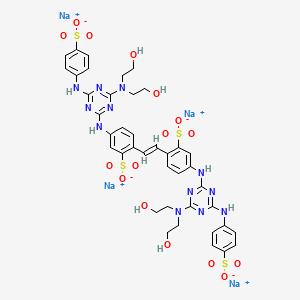
Kayaphor S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kayaphor S, also known as Fluorescent Brightener 87, is a fluorescent whitening agent widely used in various industries. It is a colorless organic compound that can produce fluorescence, enhancing the whiteness and brightness of materials. The chemical formula for this compound is C40H40N12O16S4.4Na, and it has a molecular weight of 1165.04 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Kayaphor S involves multiple steps, including the condensation of specific aromatic compounds with sulfonic acid groups. The reaction conditions typically require controlled temperatures and the presence of catalysts to ensure the desired product is obtained. The exact synthetic route can vary depending on the desired purity and application of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions in reactors, followed by purification processes such as crystallization and filtration. The production process is designed to maximize yield and ensure the compound meets industry standards for purity and performance .
Análisis De Reacciones Químicas
Types of Reactions
Kayaphor S undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into reduced forms with different properties.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfone derivatives, while reduction can yield sulfonamide compounds .
Aplicaciones Científicas De Investigación
Kayaphor S has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent marker in various chemical analyses.
Biology: Employed in staining techniques to visualize biological samples under fluorescence microscopy.
Medicine: Investigated for its potential use in diagnostic imaging and as a contrast agent.
Industry: Widely used in the textile, paper, and detergent industries to enhance the whiteness and brightness of products
Mecanismo De Acción
The mechanism of action of Kayaphor S involves its ability to absorb ultraviolet light and re-emit it as visible blue light. This fluorescence effect enhances the whiteness and brightness of materials by compensating for any yellowish tinge. The molecular targets and pathways involved include the interaction of this compound with the fibers or surfaces of the materials it is applied to, allowing it to bind and exert its whitening effect .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Kayaphor S include other fluorescent whitening agents such as:
- Fluorescent Brightener 28
- Fluorescent Brightener 220
- Fluorescent Brightener 351
Uniqueness
This compound is unique due to its specific chemical structure, which provides excellent whitening and brightening properties. It also has high stability and compatibility with various materials, making it a preferred choice in many industrial applications .
Propiedades
Fórmula molecular |
C40H40N12Na4O16S4 |
|---|---|
Peso molecular |
1165.0 g/mol |
Nombre IUPAC |
tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C40H44N12O16S4.4Na/c53-19-15-51(16-20-54)39-47-35(41-27-7-11-31(12-8-27)69(57,58)59)45-37(49-39)43-29-5-3-25(33(23-29)71(63,64)65)1-2-26-4-6-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(17-21-55)18-22-56)42-28-9-13-32(14-10-28)70(60,61)62;;;;/h1-14,23-24,53-56H,15-22H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4/b2-1+;;;; |
Clave InChI |
CPZFDTYTCMAAQX-MBCFVHIPSA-J |
SMILES isomérico |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


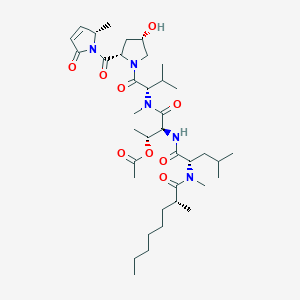
![methyl 2-[10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxy-2-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]acetate](/img/structure/B12374161.png)
![1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(1,3,2-dithiarsolan-2-yl)ethanone](/img/structure/B12374169.png)

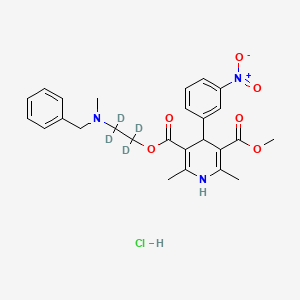
![[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17S,18R)-6,7-dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B12374197.png)

![3-(3,3-difluorocyclobutyl)-1-[(4S,5S)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]propane-1,2-dione](/img/structure/B12374206.png)
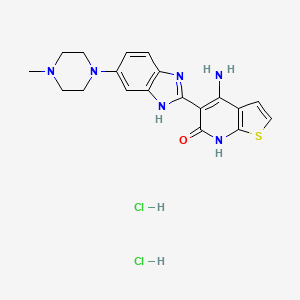
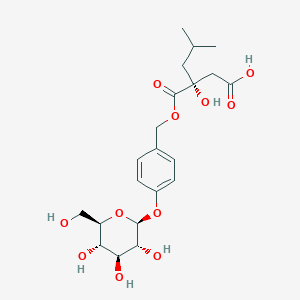
![disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide](/img/structure/B12374231.png)
